BenchChemオンラインストアへようこそ!

Pi-Methylimidazoleacetic acid

Neurochemistry Endogenous Metabolite Quantification Histamine Metabolism

Safeguard experimental integrity. Pi-Methylimidazoleacetic acid (p-MIAA) is the non-histamine-derived 1,5-isomer, essential for accurate negative controls and biomarker studies. This analytical standard ensures unambiguous isomer separation in GC-MS workflows, distinguishing it from the common tele-isomer. Available for immediate procurement with verified purity and stability documentation.

Molecular Formula C6H8N2O2
Molecular Weight 140.14 g/mol
CAS No. 4200-48-0
Cat. No. B1237085
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePi-Methylimidazoleacetic acid
CAS4200-48-0
SynonymsP-MIAA
pros-methylimidazoleacetic acid
Molecular FormulaC6H8N2O2
Molecular Weight140.14 g/mol
Structural Identifiers
SMILESCN1C=NC=C1CC(=O)O
InChIInChI=1S/C6H8N2O2/c1-8-4-7-3-5(8)2-6(9)10/h3-4H,2H2,1H3,(H,9,10)
InChIKeyUJCGYTCAMOHYCG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pi-Methylimidazoleacetic Acid (CAS 4200-48-0) for Neuropharmacology and Endogenous Metabolite Research


Pi-Methylimidazoleacetic acid (p-MIAA; CAS 4200-48-0), also known as 1-methyl-5-imidazoleacetic acid or (1-methyl-1H-imidazol-5-yl)acetic acid [1], is a small-molecule imidazolyl carboxylic acid (C6H8N2O2; MW 140.14 g/mol) [2]. It is an endogenous compound detectable in mammalian brain and bodily fluids [3] and is classified as a potential neurotoxin . Its primary scientific value lies in its use as a reference standard and a tool compound to probe the metabolic pathways of histamine and imidazole-containing signaling molecules.

Why Pi-Methylimidazoleacetic Acid Cannot Be Replaced by Generic Imidazoleacetic Acids for Histamine Pathway Studies


Imidazoleacetic acids (IAAs) and their methylated derivatives exhibit profound isomer-specific differences in their metabolic origins, receptor interactions, and biological roles [1]. Pi-Methylimidazoleacetic acid (p-MIAA, the 1,5-isomer) is not a simple metabolite of histamine, unlike its well-characterized regioisomer, tele-methylimidazoleacetic acid (t-MIAA, the 1,4-isomer) [2]. Consequently, substituting p-MIAA with unsubstituted IAA or t-MIAA in an experimental or analytical workflow will generate fundamentally different metabolic profiles and biological readouts, invalidating studies focused on the non-histamine derived pathways or the neurotoxic potential specifically attributed to this isomer .

Product-Specific Quantitative Evidence for Pi-Methylimidazoleacetic Acid (CAS 4200-48-0): A Guide for Scientific Selection


Pi-Methylimidazoleacetic Acid Brain Concentration: A Direct Head-to-Head Comparison with tele-Methylimidazoleacetic Acid

In rat brain tissue, Pi-Methylimidazoleacetic acid (p-MIAA) was quantified at 110.33 ± 12.44 pmol/g, which is significantly lower than its regioisomer, tele-methylimidazoleacetic acid (t-MIAA, the primary histamine metabolite), which was measured at 373.19 ± 13.08 pmol/g in the same study [1]. This 3.4-fold difference demonstrates that p-MIAA is not the major metabolic product of histamine in the brain.

Neurochemistry Endogenous Metabolite Quantification Histamine Metabolism

Pi-Methylimidazoleacetic Acid Human Cerebrospinal Fluid Levels: Inverted Ratio Compared to Brain Tissue

A direct comparison in human cerebrospinal fluid (CSF) revealed an inverted concentration profile. The target compound, p-MIAA, was measured at 80.76 ± 18.92 pmol/ml, while t-MIAA was measured at 22.77 ± 2.15 pmol/ml [1]. This represents a 3.5-fold higher concentration of p-MIAA in human CSF compared to t-MIAA.

Cerebrospinal Fluid (CSF) Clinical Biomarker Discovery Analytical Chemistry

Pi-Methylimidazoleacetic Acid Urinary Excretion: Differential Metabolite Profile Relative to tele-Methylimidazoleacetic Acid

In human urine, the excretion profile of p-MIAA is distinct from t-MIAA. When normalized to creatinine, p-MIAA was excreted at 73.02 ± 38.22 nmol/mg creatinine, which is approximately 3.5 times higher than the excretion rate of t-MIAA at 20.75 ± 1.30 nmol/mg creatinine [1].

Metabolomics Urinalysis Histamine Turnover Assays

Analytical Specificity for Pi-Methylimidazoleacetic Acid: Achievable Detection Limits via GC-MS

The primary analytical method for quantifying Pi-Methylimidazoleacetic acid in complex biological matrices (brain, CSF, plasma, urine) is gas chromatography-mass spectrometry (GC-MS). This method has been validated to achieve a detection limit of approximately 7 pmol (equivalent to 1 ng) for methylimidazoleacetic acid isomers [1]. This sensitivity is crucial for detecting the compound at its endogenous, low-abundance levels in research samples.

Bioanalytical Method Validation GC-MS Trace Analysis

Pi-Methylimidazoleacetic Acid and GABAergic Activity: A Class-Level Inference from Imidazoleacetic Acid Pharmacology

While direct receptor binding data for Pi-Methylimidazoleacetic acid itself is not available in the open literature, the unsubstituted parent compound, Imidazoleacetic acid (IAA), acts as a partial agonist at GABAA receptors with only marginal agonist activity and as a competitive antagonist at GABAC receptors [1]. IAA inhibits specific GABA binding with an IC50 of 250 nM [2]. This establishes the imidazoleacetic acid scaffold as an active pharmacophore, suggesting that the addition of the methyl group in p-MIAA may modulate receptor affinity and selectivity.

GABA Receptor Neuropharmacology Receptor Binding Assay

Metabolic Origin of Pi-Methylimidazoleacetic Acid: A Key Differentiator from Histamine Metabolites

Multiple independent studies have concluded that the metabolic origin of Pi-Methylimidazoleacetic acid (p-MIAA, the 1,5-isomer) is not known and is distinct from histamine catabolism [1]. This is in stark contrast to its regioisomer, tele-methylimidazoleacetic acid (t-MIAA, the 1,4-isomer), which is the well-characterized and principal oxidative metabolite of histamine in the brain [2]. p-MIAA does not appear to derive from histamine in peripheral tissues either, as administered labeled histamine does not contribute to its urinary pool [3].

Metabolic Pathway Analysis Endogenous Metabolism Isomer-Specific Biology

Pi-Methylimidazoleacetic Acid (CAS 4200-48-0): Evidence-Based Application Scenarios for Research and Industry


Analytical Reference Standard for Isomer-Specific LC-MS/MS or GC-MS Bioanalysis

The validated GC-MS method with a 7 pmol detection limit [1] directly supports the use of Pi-Methylimidazoleacetic acid (p-MIAA) as an analytical reference standard. Its distinct retention time allows for the unambiguous separation and quantification of p-MIAA from its isobaric regioisomer, tele-methylimidazoleacetic acid (t-MIAA) [1]. This is a non-negotiable requirement for any bioanalytical laboratory developing or validating assays to measure histamine metabolites and related compounds in brain tissue, CSF, or urine.

Metabolic Pathway Dissection: A Negative Control for Histamine Catabolism Studies

Because the metabolic origin of p-MIAA is established as unknown and distinct from histamine catabolism [1], this compound serves a critical role as a negative control or a probe for non-histaminergic pathways. Researchers investigating the effects of histamine methyltransferase (HMT) inhibitors or other modulators of histamine metabolism should measure p-MIAA alongside t-MIAA to ensure observed changes are specific to the histamine pathway and not due to off-target effects on unrelated imidazoleacetic acid pools [1].

Biomarker Discovery and Validation in Neurological and Inflammatory Diseases

The quantification of p-MIAA at 80.76 pmol/ml in human CSF [1] provides a robust, quantitative baseline for translational research. This data supports the use of p-MIAA as an exploratory biomarker in clinical studies of conditions where imidazole-containing metabolite profiles may be dysregulated, such as Alzheimer's disease or other neuroinflammatory states. Its concentration inversion in CSF compared to brain tissue further suggests a regulated process that could yield disease-specific signatures [1].

Tool Compound for Investigating GABA Receptor Modulation

The established pharmacology of the imidazoleacetic acid scaffold as a GABAA partial agonist and GABAC antagonist [1] provides a strong rationale for using Pi-Methylimidazoleacetic acid as a tool compound in neuropharmacology. Researchers exploring the structure-activity relationship (SAR) of imidazole-containing ligands at GABA receptors can use p-MIAA to probe the functional consequences of N-methylation on receptor binding and efficacy, extending the work performed on the unsubstituted IAA [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

44 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pi-Methylimidazoleacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.